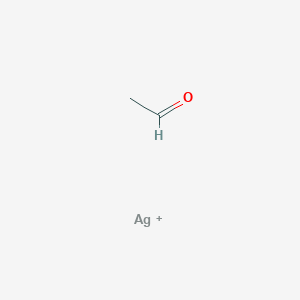![molecular formula C16H18O2 B12573228 [(Benzyloxy)(ethoxy)methyl]benzene CAS No. 190060-47-0](/img/structure/B12573228.png)
[(Benzyloxy)(ethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Benzyloxy)(ethoxy)methyl]benzene is an organic compound that features a benzene ring substituted with benzyloxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzyloxy)(ethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol is replaced by an ethoxy group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(Benzyloxy)(ethoxy)methyl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can convert the benzyloxy group into a carboxylic acid group.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyloxy group into a benzyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
[(Benzyloxy)(ethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Benzyloxy)(ethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methoxymethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Ethoxybenzene: Lacks the benzyloxy group, simpler structure.
Benzyloxybenzene: Contains only the benzyloxy group without the ethoxy group.
Uniqueness
[(Benzyloxy)(ethoxy)methyl]benzene is unique due to the presence of both benzyloxy and ethoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
190060-47-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
[ethoxy(phenyl)methoxy]methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-2-17-16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
InChI Key |
PNNHDYOYZSRBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


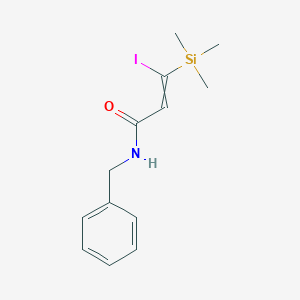
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)

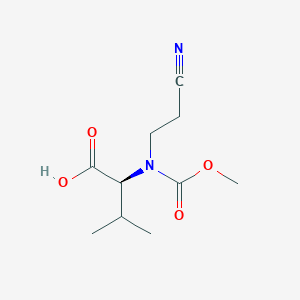
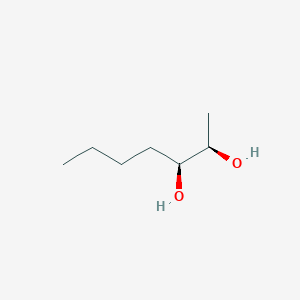
![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
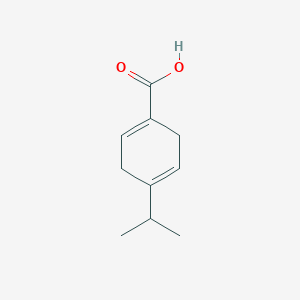
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
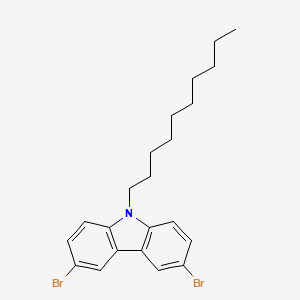
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
